N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE
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Overview
Description
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE is a complex organic compound with a molecular formula of C20H14BrN3O3S . This compound is notable for its unique structure, which includes a bromophenyl group, a thiazole ring, and an isoindole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with a thioamide under specific conditions.
Attachment of the Isoindole Moiety: The isoindole group is introduced through a condensation reaction with an appropriate anhydride or imide.
Final Coupling: The final step involves coupling the thiazole and isoindole intermediates under controlled conditions to form the target compound.
Chemical Reactions Analysis
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE can undergo various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of cancer cells by interfering with cellular pathways involved in cell proliferation and survival . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell wall synthesis or function . Molecular docking studies have shown that it can bind to specific proteins, further elucidating its mechanism of action .
Comparison with Similar Compounds
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole and bromophenyl structure but differs in the presence of a chloroacetamide group.
N-(4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl)-2-(4,5,6,7-tetrabromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: This compound has additional bromine atoms and a different substitution pattern on the thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H20BrN3O3S |
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Molecular Weight |
498.4g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C23H20BrN3O3S/c1-13(2)11-19(27-21(29)16-5-3-4-6-17(16)22(27)30)20(28)26-23-25-18(12-31-23)14-7-9-15(24)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,25,26,28) |
InChI Key |
SPBYALBLSBCOHM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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